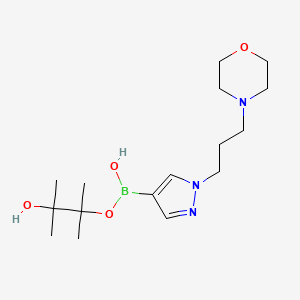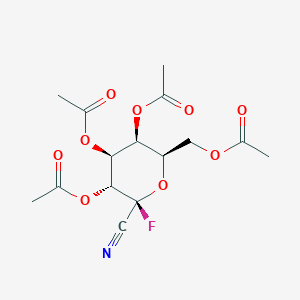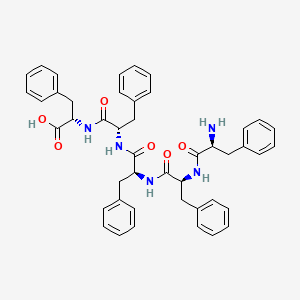
H-Phe-Phe-Phe-Phe-Phe-OH
描述
H-Phe-Phe-Phe-Phe-Phe-OH is a pentapeptide composed of five phenylalanine molecules. Phenylalanine is an essential amino acid and a precursor for the amino acid tyrosine.
作用机制
Target of Action
H-Phe-Phe-Phe-Phe-Phe-OH, a peptide composed of five phenylalanine molecules, primarily targets the biochemical pathways involving phenylalanine . Phenylalanine is an essential amino acid and a precursor for the amino acid tyrosine .
Mode of Action
The interaction of this compound with its targets involves the self-assembly of the peptide. This self-assembly is driven by hydrogen bonding, van der Waals forces, and π–π interactions . The resulting changes include the formation of various nanostructures, such as tubular, vesicular, or fibrillar morphologies .
Biochemical Pathways
This compound affects the biochemical pathways involving phenylalanine and tyrosine. Phenylalanine is a precursor of catecholamines in the body . The psychotropic drugs (mescaline, morphine, codeine, and papaverine) also have phenylalanine as a constituent .
Pharmacokinetics
It is soluble at 50mg/ml in 80% acetic acid , suggesting that it may have good bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its ability to form higher-order structures. The this compound recognition motif of the Alzheimer’s Abeta peptide is the smallest peptide able to assemble into higher-order structures .
生化分析
Biochemical Properties
H-Phe-Phe-Phe-Phe-Phe-OH plays a significant role in biochemical reactions due to its aromatic nature and ability to interact with various biomolecules. This peptide can form stable complexes with enzymes, proteins, and nucleic acids, influencing their activity and function. For instance, this compound has been shown to interact with DNA, potentially serving as a molecular probe . The interactions between this compound and biomolecules are primarily driven by hydrophobic and π-π stacking interactions, which stabilize the complexes formed.
Cellular Effects
This compound affects various types of cells and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, the peptide’s interaction with DNA can modulate gene expression by altering the accessibility of transcription factors to their target sequences . Additionally, this compound may impact cellular metabolism by interacting with enzymes involved in metabolic pathways, thereby affecting their activity and the overall metabolic flux.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The peptide’s aromatic residues facilitate binding to nucleic acids and proteins through hydrophobic and π-π stacking interactions . These interactions can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction. Furthermore, this compound can influence gene expression by binding to DNA and altering the accessibility of transcription factors.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The peptide is relatively stable under physiological conditions, but it may degrade over extended periods, leading to changes in its activity and effects on cellular function. Long-term studies have shown that this compound can have sustained effects on cellular processes, although the extent of these effects may diminish as the peptide degrades .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the peptide may have minimal impact on cellular function, while higher doses can lead to significant changes in cell signaling pathways, gene expression, and metabolism. Excessive doses of this compound may result in toxic or adverse effects, such as enzyme inhibition or disruption of normal cellular processes .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The peptide can influence the activity of enzymes involved in amino acid metabolism, potentially altering the levels of key metabolites and affecting overall metabolic homeostasis . Additionally, this compound may interact with cofactors such as tetrahydrobiopterin, which plays a role in phenylalanine metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the peptide’s localization to specific cellular compartments, where it can exert its effects on cellular processes. The distribution of this compound within cells is influenced by its hydrophobic nature, which allows it to associate with lipid membranes and other hydrophobic regions .
Subcellular Localization
This compound is localized to specific subcellular compartments, where it can affect its activity and function. The peptide may be directed to particular organelles or cellular regions through targeting signals or post-translational modifications. For example, this compound may be localized to the nucleus, where it can interact with DNA and influence gene expression . Additionally, the peptide’s hydrophobic nature allows it to associate with lipid membranes, potentially affecting membrane-associated processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of H-Phe-Phe-Phe-Phe-Phe-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reaction: The protected phenylalanine is coupled to the resin using a coupling reagent such as HBTU or DIC.
Deprotection: The protecting group (e.g., Fmoc) is removed using a base like piperidine.
Repetition: Steps 1 and 2 are repeated for each phenylalanine residue.
Cleavage: The completed peptide is cleaved from the resin using a cleavage reagent like TFA.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for higher yields and purity, often incorporating automated synthesizers and advanced purification techniques .
化学反应分析
Types of Reactions
H-Phe-Phe-Phe-Phe-Phe-OH can undergo various chemical reactions, including:
Oxidation: The phenylalanine residues can be oxidized to form quinones.
Reduction: Reduction reactions can convert quinones back to phenols.
Substitution: Electrophilic aromatic substitution can introduce functional groups onto the phenyl rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions involving halogens or nitrating agents.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Phenols and reduced derivatives.
Substitution: Functionalized phenylalanine derivatives.
科学研究应用
H-Phe-Phe-Phe-Phe-Phe-OH has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex peptides and proteins.
Biology: Studied for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Investigated for its potential in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of biomaterials, sensors, and bioelectronics
相似化合物的比较
Similar Compounds
H-Phe-Phe-OH: A dipeptide with similar self-assembly properties.
H-Phe-Phe-Phe-OH: A tripeptide with intermediate properties between the dipeptide and pentapeptide.
H-Phe-Phe-Phe-Phe-OH: A tetrapeptide with properties closer to the pentapeptide
Uniqueness
H-Phe-Phe-Phe-Phe-Phe-OH is unique due to its longer peptide chain, which enhances its ability to form stable nanostructures. This increased stability makes it particularly useful in applications requiring robust and durable materials .
属性
IUPAC Name |
2-[[2-[[2-[[2-[(2-amino-3-phenylpropanoyl)amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H47N5O6/c46-36(26-31-16-6-1-7-17-31)41(51)47-37(27-32-18-8-2-9-19-32)42(52)48-38(28-33-20-10-3-11-21-33)43(53)49-39(29-34-22-12-4-13-23-34)44(54)50-40(45(55)56)30-35-24-14-5-15-25-35/h1-25,36-40H,26-30,46H2,(H,47,51)(H,48,52)(H,49,53)(H,50,54)(H,55,56) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQUHACPEXSVYDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(CC5=CC=CC=C5)C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H47N5O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20409359 | |
| Record name | Penta-L-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20409359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
753.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65757-10-0 | |
| Record name | Penta-L-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20409359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


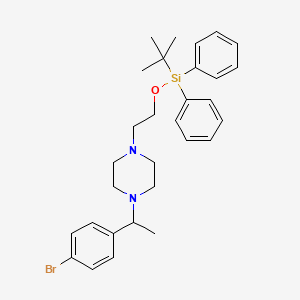

![4-[(1S)-(4-Dimethylamino)-1-(4-fluotophenyl)-1-hydroxybutyl]-3-(hydroxymethyl)benzonitrile (2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid](/img/structure/B1445944.png)
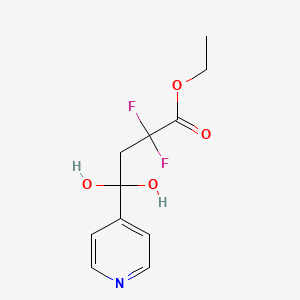
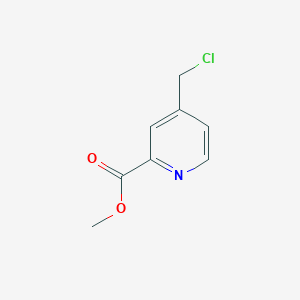
![tert-Butyl [1-(2-hydrazino-2-oxoethyl)piperidin-4-yl]carbamate](/img/structure/B1445950.png)
![Methyl-2-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxy-]-ethyl-carbamic acid tert-butyl ester](/img/structure/B1445954.png)
![D-[6-13C]Galactose](/img/structure/B1445955.png)

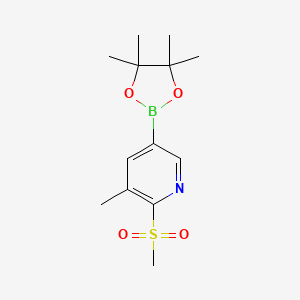
![6-Bromo-7-methylimidazo[1,5-a]pyridine](/img/structure/B1445959.png)

